acid-PEG8-S-S-PEG8-acid
Overview
Description
acid-PEG8-S-S-PEG8-acid is a complex organic compound with the empirical formula C38H74O20S2 and a molecular weight of 915.11 g/mol . . It is characterized by its long chain of ethylene glycol units interspersed with sulfur atoms, making it a versatile molecule in various chemical applications.
Mechanism of Action
Target of Action
Acid-PEG8-S-S-PEG8-acid is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . E3 ubiquitin ligases play a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within the cell .
Mode of Action
The compound works by connecting two different ligands; one ligand is for an E3 ubiquitin ligase and the other is for the target protein . This forms a ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, maintaining protein homeostasis within the cell .
Result of Action
The result of the action of this compound is the selective degradation of target proteins . By exploiting the ubiquitin-proteasome system, it can lead to the removal of specific proteins, potentially altering cellular processes and functions .
Biochemical Analysis
Biochemical Properties
Acid-PEG8-S-S-PEG8-acid plays a crucial role in biochemical reactions as a linker molecule in PROTACs. It interacts with various enzymes, proteins, and other biomolecules to facilitate the targeted degradation of specific proteins. The compound forms a bridge between a ligand for an E3 ubiquitin ligase and a ligand for the target protein. This interaction leads to the ubiquitination and subsequent proteasomal degradation of the target protein .
Cellular Effects
This compound influences various cellular processes by mediating the degradation of target proteins. This can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the degradation of a specific protein involved in a signaling pathway can alter the downstream effects of that pathway, leading to changes in cell function. The compound’s ability to target and degrade specific proteins makes it a powerful tool for studying cellular processes and developing targeted therapies .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a linker in PROTACs. The compound binds to both the E3 ubiquitin ligase and the target protein, bringing them into close proximity. This facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein, marking it for degradation by the proteasome. This process effectively reduces the levels of the target protein within the cell, thereby modulating its activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time if not stored properly. Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained degradation of target proteins, which may have lasting effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may effectively degrade target proteins without causing significant toxicity. At higher doses, there may be threshold effects, including potential toxic or adverse effects. It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing any harmful side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation. It interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the ubiquitination and degradation of target proteins. This can affect metabolic flux and metabolite levels within the cell, as the degradation of specific proteins can alter metabolic pathways and cellular homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through endocytosis or other transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within specific tissues can affect its activity and function, making it important to understand its transport dynamics for effective therapeutic use .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with target proteins and other biomolecules, thereby affecting its overall efficacy in mediating protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acid-PEG8-S-S-PEG8-acid involves the reaction of polyethylene glycol (PEG) with disulfide linkers. The reaction typically occurs under mild conditions, often in the presence of a catalyst to facilitate the formation of the disulfide bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
acid-PEG8-S-S-PEG8-acid undergoes various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The carboxylic acid groups can undergo esterification or amidation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and alcohols or amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiols, esters, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
acid-PEG8-S-S-PEG8-acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
3,3′-Dithiodipropionic acid: Another disulfide-containing compound used in similar applications.
Bis (11-azidoundecyl) disulfide: Utilized in the synthesis of functionalized nanoparticles.
Pentaerythritol tetrakis (3-mercaptopropionate): Employed in the production of advanced materials.
Uniqueness
acid-PEG8-S-S-PEG8-acid is unique due to its long chain of ethylene glycol units, which provides flexibility and versatility in various chemical reactions and applications. Its ability to form stable disulfide bonds makes it particularly valuable in the synthesis of complex organic compounds and the development of advanced materials .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H74O20S2/c39-37(40)1-3-43-5-7-45-9-11-47-13-15-49-17-19-51-21-23-53-25-27-55-29-31-57-33-35-59-60-36-34-58-32-30-56-28-26-54-24-22-52-20-18-50-16-14-48-12-10-46-8-6-44-4-2-38(41)42/h1-36H2,(H,39,40)(H,41,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUZECNFRDBXHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCSSCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H74O20S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724312 | |
Record name | 4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-Hexadecaoxa-28,29-dithiahexapentacontane-1,56-dioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
915.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873013-93-5 | |
Record name | 4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-Hexadecaoxa-28,29-dithiahexapentacontane-1,56-dioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.